Di-p-tolyl-phosphate
Overview
Description
Bis(4-methylphenyl) hydrogen phosphate: is an organic compound with the chemical formula C20H19O4P . It is a type of aryl phosphate, characterized by the presence of two 4-methylphenyl groups and one hydrogen phosphate group. This compound is known for its applications in various fields, including organic synthesis, catalysis, and as a flame retardant .
Mechanism of Action
Target of Action
Bis(4-methylphenyl) hydrogen phosphate is a complex organic compound Structurally related compounds such as bis(4-nitrophenyl) hydrogen phosphate have been found to interact with uncharacterized proteins in certain organisms .
Mode of Action
It’s worth noting that similar compounds have shown catalytic activity in the hydrolysis of phosphate diester-based substrates .
Biochemical Pathways
It’s known that phosphinic acids and their derivatives, which are structurally related to this compound, play significant roles in nature and pervade the living world .
Result of Action
Structurally related compounds have been found to inhibit cell growth .
Action Environment
The action, efficacy, and stability of Bis(4-methylphenyl) hydrogen phosphate can be influenced by various environmental factors. For instance, the compound’s stability could be affected by exposure to heat or strong oxidizing agents . Furthermore, its efficacy could be influenced by the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) hydrogen phosphate typically involves the reaction of 4-methylphenol (p-cresol) with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of Bis(4-methylphenyl) hydrogen phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-methylphenol and phosphoric acid.
Oxidation: It can undergo oxidation reactions to form corresponding phosphates and phenols.
Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: 4-methylphenol and phosphoric acid.
Oxidation: Corresponding phosphates and phenols.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(4-methylphenyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of other aryl phosphates and related compounds .
Biology: In biological research, it is used to study the interactions of phosphates with enzymes and other biomolecules. It serves as a model compound for understanding the behavior of phosphate esters in biological systems .
Medicine: Its interactions with biological targets are of interest for developing new therapeutic agents .
Industry: In the industrial sector, Bis(4-methylphenyl) hydrogen phosphate is used as a flame retardant in plastics and other materials. It enhances the fire resistance of polymers and other products .
Comparison with Similar Compounds
- Bis(2-methylphenyl) hydrogen phosphate
- Bis(4-nitrophenyl) hydrogen phosphate
- Bis(2,4-di-tert-butylphenyl) phosphate
Comparison: Bis(4-methylphenyl) hydrogen phosphate is unique due to the presence of two 4-methylphenyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct behavior in terms of hydrolysis, oxidation, and substitution reactions. Its applications as a flame retardant and in organic synthesis also set it apart from other aryl phosphates .
Biological Activity
Di-p-tolyl-phosphate (DpTP) is an organophosphate compound that has garnered attention due to its potential biological activities and implications for human health. This article reviews the biological activity of DpTP, emphasizing its toxicological effects, mechanisms of action, and relevant case studies.
- Chemical Name : Di-p-tolyl phosphate
- CAS Number : 78-30-8
- Molecular Formula : C14H15O4P
- Molecular Weight : 270.25 g/mol
This compound primarily acts as an acetylcholinesterase inhibitor, a characteristic shared by many organophosphate compounds. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of postsynaptic receptors. The consequences can include:
- Neurological Effects : Acute exposure can lead to symptoms such as salivation, vomiting, muscle tremors, and paralysis due to excessive neurotransmitter activity .
- Delayed Neuropathy : Prolonged exposure may result in organophosphate-induced delayed neuropathy (OPIDN), characterized by axonal degeneration and demyelination in both central and peripheral nervous systems .
Acute Toxicity
Acute toxicity studies indicate that DpTP has a relatively high LD50 value, suggesting low immediate toxicity under controlled conditions. For example, in dermal toxicity studies, no signs of toxicity were observed at doses up to 2000 mg/kg body weight in rabbits .
Repeated Dose Toxicity
Research indicates that repeated exposure to DpTP can lead to systemic effects on the liver and adrenal glands. A study reported a no observed adverse effect level (NOAEL) of 62.5 mg/kg body weight per day in rats, with significant histopathological changes noted at higher doses .
In Vitro Studies
In vitro assays have demonstrated that DpTP affects neuronal proliferation and neurite outgrowth. For instance, a study utilizing zebrafish models revealed that exposure to DpTP resulted in developmental alterations that persisted into adulthood .
Table 1: Summary of In Vitro Findings on DpTP
Case Studies
A notable case study involved the assessment of urinary biomarkers for exposure to DpTP among populations using consumer products containing organophosphate flame retardants (OPFRs). The study found significant levels of hydroxylated metabolites in urine samples from over 80% of participants, indicating widespread exposure and potential health risks associated with chronic exposure to DpTP and similar compounds .
Regulatory Status and Safety Guidelines
Regulatory agencies have established exposure limits for organophosphates due to their potential health risks. Current recommendations suggest maintaining workplace air concentrations below 0.02–0.5 mg/m³ TWA (time-weighted average) to minimize risk .
Properties
IUPAC Name |
bis(4-methylphenyl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDEAUQZKPAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233262 | |
Record name | Phosphoric acid bis(4-methylphenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843-24-3 | |
Record name | Phosphoric acid, bis(4-methylphenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid bis(4-methylphenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.